

In-Depth Technical Guide to Homomorpholine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Oxazepane hydrochloride*

Cat. No.: *B152006*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

Homomorpholine hydrochloride, a heterocyclic organic compound, is systematically known in the scientific community as **1,4-Oxazepane hydrochloride**. This guide provides a comprehensive overview of its chemical and physical properties, alongside available experimental data.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference for chemical substances.

Identifier	Value
CAS Number	178312-62-4[1][2]
MDL Number	MFCD02683070[3]

This compound is also known by a variety of synonyms, which are often encountered in chemical catalogs and literature. A comprehensive list of these synonyms is provided below for ease of reference.

Synonyms for Homomorpholine Hydrochloride

1,4-Oxazepane hydrochloride[1][2]

1,4-Oxazepan hydrochloride[2]

[1][4]oxazepane hydrochloride[2]

1,4-Oxazepine, hexahydro-, hydrochloride[2]

hexahydro-1,4-Oxazepine hydrochloride[2]

homomorpholine-hydrochloride[2]

homo-morpholine hydrochloride[2]

1,4-oxazepane,hydrochloride[2]

1,4-Oxazepane--hydrogen chloride (1/1)[2]

1,4-Oxazepine, hexahydro-, hydrochloride (1:1)[1]

Physicochemical Properties

A summary of the key physicochemical properties of Homomorpholine hydrochloride is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C5H12CINO	[1][2]
Molecular Weight	137.61 g/mol	[1]
Physical Form	White to Pale-yellow to Yellow-brown Solid	
Purity	95%	[2]
Storage Temperature	Room Temperature	
Topological Polar Surface Area	21.3 Å ²	[1]
Heavy Atom Count	8	[1]

Safety and Handling

Appropriate safety precautions are crucial when handling Homomorpholine hydrochloride in a laboratory setting. The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended precautionary statements include:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

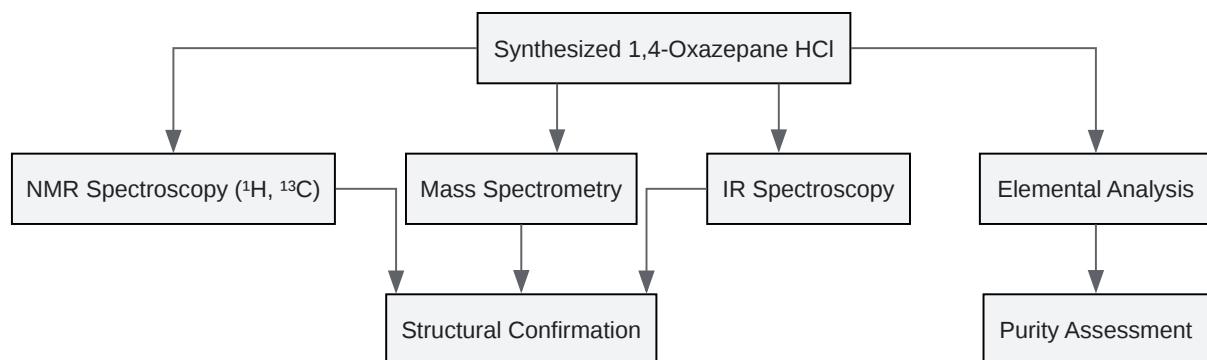
It is imperative to consult the full Safety Data Sheet (SDS) for this compound prior to use for comprehensive safety and handling information.

Experimental Protocols & Data

Detailed experimental protocols for the synthesis and characterization of Homomorpholine hydrochloride are not extensively available in peer-reviewed literature. However, the synthesis of the parent 1,4-oxazepane ring system and its derivatives has been described. These methods can serve as a foundation for the preparation of the hydrochloride salt.

General Synthesis Approach for 1,4-Oxazepane Derivatives

The synthesis of the 1,4-oxazepane core often involves intramolecular cyclization reactions. A general workflow for such a synthesis is depicted below. This typically involves a starting material with both an amine and a hydroxyl group separated by an appropriate carbon chain, which can be induced to cyclize, often under acidic or basic conditions. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.



[Click to download full resolution via product page](#)

*General synthetic workflow for **1,4-oxazepane hydrochloride**.*

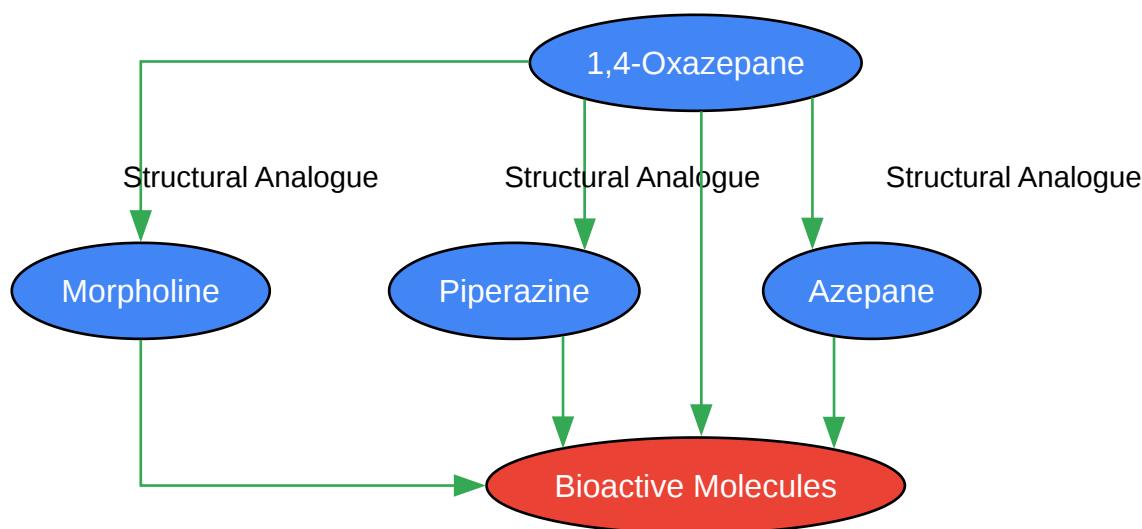
Characterization

While specific spectral data for Homomorpholine hydrochloride is not readily available in public databases, standard analytical techniques would be employed for its characterization. A logical workflow for the characterization of a synthesized batch of this compound is outlined below.

[Click to download full resolution via product page](#)

*Logical workflow for the characterization of **1,4-oxazepane hydrochloride**.*

Note: For researchers planning to synthesize or work with this compound, it is recommended to perform a thorough literature search for methodologies related to the synthesis of analogous seven-membered heterocyclic systems.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)


Potential Applications in Research and Development

The 1,4-oxazepane scaffold is a structural motif of interest in medicinal chemistry and drug discovery. Its presence in various biologically active molecules suggests its potential as a

building block for the development of novel therapeutic agents. The hydrochloride salt form typically enhances the solubility and stability of the parent compound, making it more amenable for use in biological assays and formulation studies. Given its structural features, Homomorpholine hydrochloride could be explored in the following areas:

- Scaffold for Library Synthesis: As a foundational structure for the creation of diverse chemical libraries for high-throughput screening.
- Fragment-Based Drug Discovery: The 1,4-oxazepane ring could serve as a starting fragment for the design of inhibitors or modulators of various biological targets.
- Development of CNS-active agents: The structural similarity to other nitrogen-containing heterocycles known to interact with central nervous system targets may warrant investigation in this area.

The relationship between the 1,4-oxazepane core and other medicinally relevant heterocyclic systems is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Structural relationships to other bioactive heterocyclic scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Oxazepane hydrochloride | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]
- 3. Hit2Lead | 1,4-oxazepane hydrochloride | CAS# 178312-62-4 | MFCD02683070 | BB-4036691 [hit2lead.com]
- 4. 2-(Fluoromethyl)-1,4-oxazepane hydrochloride | C6H13ClFNO | CID 121553310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- To cite this document: BenchChem. [In-Depth Technical Guide to Homomorpholine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152006#homomorpholine-hydrochloride-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com